1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.283 g/mol . It belongs to the class of carboxylic acids and is characterized by the presence of a pyrrolidine ring substituted with a 3-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted organic synthesis (MAOS) has been employed to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties and reactivity.
Indole derivatives: Indole derivatives possess a similar aromatic structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(7-12)8-14-6-5-11(9-14)13(15)16/h2-4,7,11H,5-6,8-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQCNCXOWDUYGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193687 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-38-3 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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